DIETHYLDICARBOCYANINE IODIDE
Description
Historical Trajectory and Evolution of Cyanine (B1664457) Dye Research
The journey of cyanine dyes began over a century ago, with their initial synthesis marking a pivotal moment in the development of photosensitive materials. wikipedia.org The first of these dyes, "cyanine," was discovered in 1856 and was noted for its blue color. britannica.com A significant breakthrough occurred in 1873 when H. W. Vogel discovered that these dyes could extend the spectral sensitivity of photographic emulsions beyond the blue and violet regions of the spectrum to which they were naturally limited. britannica.comnih.gov This discovery paved the way for the creation of panchromatic films, capable of capturing a much wider range of visible light. wikipedia.orgbritannica.com
This initial application in photography spurred extensive research into the synthesis of a variety of cyanine dyes, leading to the development of compounds like Ethyl Red and Sensitol Red. nih.gov A crucial advancement in the field was the synthesis of pseudoisocyanine (B1232315) (PIC) in 1936, which was the first dye observed to form unique "J-aggregates," a phenomenon characterized by a sharp, red-shifted absorption band. nih.gov The development of cyanine dyes continued to evolve, with a significant expansion of their applications in the 1990s, particularly in the realm of biotechnology. Inspired by his background in photography, chemist Alan Waggoner developed a new class of cyanine dyes with improved properties for biochemical labeling, leading to the widely known Cy dyes. biotium.com These newer dyes offered better water solubility and a broader range of emission spectra, extending into the red and near-infrared regions. biotium.com
Classification and Structural Context within Polymethine Dyes
Diethyldicarbocyanine iodide belongs to the larger class of polymethine dyes. wikipedia.org The fundamental structure of a cyanine dye consists of two nitrogen-containing heterocyclic rings joined by a polymethine chain, a conjugated system of carbon atoms. wikipedia.orgvulcanchem.com The positive charge of the cation is delocalized over this entire π-electron system. researchgate.net
Cyanine dyes can be categorized based on the nature of the heterocyclic nuclei and the length of the polymethine chain. The term "dicarbocyanine" in this compound specifically indicates that the polymethine bridge contains five carbon atoms. vulcanchem.com This extended conjugation is a key determinant of the dye's spectral properties, particularly its strong absorption in the visible to near-infrared region. vulcanchem.com
Structurally, this compound can exist as different isomers, with the position of the linkage between the polymethine chain and the quinoline (B57606) rings being a primary differentiator. The two most prominent isomers are 1,1'-Diethyl-2,2'-dicarbocyanine iodide and 1,1'-Diethyl-4,4'-dicarbocyanine iodide. vulcanchem.com This seemingly subtle structural difference significantly impacts the molecule's electronic structure and, consequently, its absorption and emission characteristics. vulcanchem.com
| Feature | Description |
| Dye Class | Polymethine Dyes |
| Sub-Class | Cyanine Dyes |
| Core Structure | Two nitrogen-containing heterocycles linked by a polymethine chain. |
| This compound Specifics | The heterocyclic rings are typically quinoline, substituted with ethyl groups on the nitrogen atoms. The polymethine chain consists of five carbon atoms ("dicarbocyanine"). An iodide ion serves as the counter-ion. |
Significance of this compound as a Model Chromophore
This compound and its structural relatives have proven to be invaluable as model chromophores in various areas of scientific research. Their well-defined structure and distinct, environment-sensitive spectral properties make them ideal systems for studying fundamental photophysical and photochemical processes.
One of the most significant areas of research involving these dyes is the study of molecular self-assembly, particularly the formation of J-aggregates. researchgate.netinstras.com These aggregates are ordered supramolecular structures that exhibit unique optical properties, most notably a very sharp and intense absorption band (the J-band) that is red-shifted compared to the monomer absorption. researchgate.netresearchgate.net The formation and properties of these aggregates are highly sensitive to factors such as concentration, solvent polarity, and the presence of templates like DNA. researchgate.netresearchgate.net 1,1'-Diethyl-2,2'-cyanine iodide is a classic example of a J-aggregating dye, and studies on its aggregation dynamics have provided insights into the initial steps of dimerization and the minimal number of molecules required to form a J-band. instras.com
Furthermore, this compound serves as a model for investigating photoisomerization reactions. researchgate.net Upon excitation with light, these molecules can undergo a reversible change in their geometric structure, leading to the formation of a photoisomer with different spectral properties. rsc.org The study of these processes is crucial for applications such as mode-locking in lasers. researchgate.net The distinct spectral properties of the different isomers of this compound, as detailed in the table below, underscore their utility in spectroscopic and imaging applications, particularly in the near-infrared (NIR) region. vulcanchem.comsmolecule.com
| Compound | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Solvent |
| 1,1'-Diethyl-2,2'-dicarbocyanine iodide | 711 nm | 326,000 M⁻¹cm⁻¹ | Ethanol (B145695) |
| 1,1'-Diethyl-4,4'-dicarbocyanine iodide | 818 nm | 213,000 M⁻¹cm⁻¹ | Not Specified |
The high molar extinction coefficients of these dyes make them excellent candidates for applications requiring strong light absorption, such as in thermosensitive imaging materials and as laser dyes. vulcanchem.comsmolecule.com Their well-characterized photophysics provides a foundation for the design and development of new functional dyes with tailored properties for advanced applications.
Properties
CAS No. |
144388-17-0 |
|---|---|
Molecular Formula |
C11H12N2O |
Synonyms |
DIETHYLDICARBOCYANINE IODIDE |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Modifications of Diethyldicarbocyanine Iodide
Novel Synthetic Pathways to DIETHYLDICARBOCYANINE IODIDE
The traditional synthesis of symmetric dicarbocyanine dyes, including 1,1'-Diethyl-2,2'-dicarbocyanine iodide, typically involves the condensation of two molar equivalents of a quaternary salt of a heterocyclic base (like quinaldinium ethyl iodide) with a suitable five-carbon methine bridge source. evitachem.com The reactions are often conducted in organic solvents such as pyridine (B92270) or ethanol (B145695) at elevated temperatures. evitachem.com
More advanced and novel synthetic strategies have emerged to improve efficiency, yield, and access to more complex or asymmetric structures. One-pot syntheses and the thioalkyl method are examples of such advancements for creating asymmetric cyanines. mdpi.com Furthermore, the development of synthetic pathways for producing fine chemicals is an area of active research, with computational models and retrosynthesis frameworks being designed to predict new and efficient reaction routes. researchgate.net The exploration of bio-based production through metabolic engineering and the assembly of novel enzymatic pathways in vitro also represent a frontier in chemical synthesis, aiming to produce complex molecules from simple biological precursors. dtu.dkdtu.dk
Derivatization Strategies for Tailored Spectroscopic Properties
The extensive π-electron delocalization in dicarbocyanine dyes is responsible for their strong absorption in the visible to near-infrared region. dtic.mil Chemical modifications to the core structure of this compound are a primary strategy for tailoring its spectroscopic properties for specific applications. These modifications can be categorized by the part of the molecule being altered: the heterocyclic nuclei, the polymethine chain, or the N-alkyl substituents.
Modification of Heterocyclic Nuclei: Replacing the quinoline (B57606) rings with other heterocycles, such as benzothiazole (B30560) or benzoxazole, results in significant shifts in the absorption and emission spectra. mdpi.comresearchgate.net
Alteration of Linkage Position: The position of the polymethine chain linkage on the heterocyclic ring dramatically influences the spectral properties. For instance, 1,1'-diethyl-2,2'-dicarbocyanine iodide and its 1,1'-diethyl-4,4'-dicarbocyanine iodide isomer exhibit distinct absorption maxima due to the different electronic environments. dtic.mil
Substitution on the Polymethine Chain: Adding substituents to the central methine bridge can induce steric hindrance, affecting the planarity of the molecule and thus altering its photophysical characteristics.
Varying N-Alkyl Chains: Changing the length of the N-alkyl chains (e.g., from ethyl to longer chains) can modify the dye's hydrophobicity and aggregation behavior, which in turn affects its spectral properties in different media. nih.gov
Introduction of Functional Groups: To enhance water solubility for biological applications, functional groups like sulfonates can be introduced, as seen in the synthesis of water-soluble cyanine (B1664457) analogs using poly(ethylene glycol) (PEG) as a soluble support. researchgate.net
The following table summarizes the spectroscopic properties of this compound and a related isomer.
| Compound Name | CAS Number | Solvent | Absorption Max (λmax) | Molar Extinction Coefficient (ε) | Fluorescence Quantum Yield (ΦF) |
| 1,1'-Diethyl-2,2'-dicarbocyanine iodide | 14187-31-6 | Ethanol | 711 nm | 326,000 M⁻¹cm⁻¹ | 0.0028 |
| 1,1'-Diethyl-4,4'-dicarbocyanine iodide | 18300-31-7 | Ethanol | 818 nm | 213,000 M⁻¹cm⁻¹ | N/A |
Table data sourced from PhotochemCAD and other research findings. photochemcad.com
Aggregation is another critical factor influencing the spectroscopic behavior. Dicarbocyanine dyes are known to form dimers and higher-order aggregates (H- and J-aggregates) in solution, which leads to the appearance of new absorption bands that are typically blue-shifted (H-aggregates) or red-shifted (J-aggregates) from the monomer band. dtic.milresearchgate.net The equilibrium constant for the dimerization of 1,1′-diethyl-2,2′-dicarbocyanine iodide (DDI) in aqueous solution at 293 K has been determined to be (1.6±0.5)× 10⁵ M⁻¹. researchgate.net
Exploration of Green Chemistry Principles in Cyanine Dye Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of cyanine dyes to minimize environmental impact. nih.gov These methodologies focus on reducing waste, eliminating hazardous solvents, and lowering energy consumption.
Key green chemistry strategies include:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and reduce the need for large volumes of solvents, leading to higher yields and cleaner reactions. acgpublishing.comurfjournals.org This method has been successfully applied to the synthesis of various heterocyclic compounds. urfjournals.org
Solvent-Free Synthesis (Mechanochemistry): A notable green approach involves the synthesis of cyanine dyes via grinding at room temperature without any solvent. researchgate.net This mechanochemical method often requires only a catalytic amount of an agent like piperidine (B6355638) and proceeds with high efficiency and excellent conversion rates. researchgate.net
Use of Green Solvents: When solvents are necessary, the focus shifts to environmentally benign options like water and ethanol. mdpi.com Researchers have developed procedures for synthesizing asymmetric monomethine cyanine dyes in slurry conditions using minimal amounts of these green solvents. nih.gov
Water-Soluble Supports: The use of poly(ethylene glycol) (PEG) as a soluble support facilitates the synthesis of water-soluble cyanine dyes. researchgate.net This approach simplifies the purification process, often eliminating the need for nontrivial chromatographic separation, and is considered more environmentally friendly. researchgate.net
Bio-Based Precursors: An innovative eco-friendly approach involves using natural products as starting materials. For example, curcumin (B1669340) has been used as a primary intermediate for the synthesis of novel pentamethine cyanine dyes. ekb.eg
The following table compares a conventional synthesis method for a monomethine cyanine dye with a green, solvent-free grinding method, highlighting the improvements in reaction time and yield.
| Synthesis Method | Solvent | Catalyst | Time | Yield |
| Conventional | 30 ml EtOH | 1 ml piperidine | 10 h reflux | 65% |
| Green (Grinding) | Solvent-free | 2 drops piperidine | 18 min | 96% |
Table adapted from research on the green synthesis of monomethine cyanines. researchgate.net
These green methodologies demonstrate a commitment to developing sustainable chemical processes that are not only efficient but also environmentally responsible. acgpublishing.com
Photophysical and Spectroscopic Characterization of Diethyldicarbocyanine Iodide
Elucidation of Electronic Transitions and Absorption Mechanisms
The intense absorption of light by DDI in the visible region is a direct consequence of its molecular structure, specifically the delocalized electronic system. This section explores the fundamental mechanisms governing this absorption.
Role of Conjugated Pi-Electron Systems
The defining structural feature of 1,1'-Diethyl-2,2'-dicarbocyanine iodide is the presence of two heterocyclic quinoline (B57606) rings linked by a polymethine chain. This chain consists of alternating single and double carbon-carbon bonds, creating a conjugated π-electron system. tsijournals.comlakeheadu.ca The π-electrons in this system are not localized to individual atoms but are delocalized across the entire length of the chain connecting the two nitrogen atoms. lakeheadu.cagac.edu
This delocalization is responsible for the dye's strong absorption of visible light. lakeheadu.ca The absorption of a photon promotes a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). tsijournals.com This process is known as a π→π* electronic transition. The energy difference between these orbitals determines the wavelength of maximum absorption (λmax). For DDI, this extensive conjugation shifts the absorption into the visible, and specifically the near-infrared, region of the electromagnetic spectrum. lakeheadu.ca The length and nature of the conjugated chain are the primary factors influencing the specific absorption wavelength.
Theoretical Modeling of Electronic Structure (e.g., Particle in a Box Model, Free Electron Model)
To approximate the behavior of the π-electrons and predict the absorption spectra of cyanine (B1664457) dyes, simplified quantum mechanical models are often employed with considerable success. acs.orgutdallas.edu
The Free Electron Model treats the conjugated polymethine chain as a one-dimensional "box" with a constant potential energy, where the π-electrons can move freely. lakeheadu.caunl.edu The potential energy is assumed to rise sharply to infinity at the ends of the chain, effectively trapping the electrons within the conjugated system. lakeheadu.ca The model assumes that the π-electrons are independent particles confined to this box. libretexts.org The energy levels for an electron in this one-dimensional box are quantized and can be calculated using the Schrödinger equation. lakeheadu.calibretexts.org The absorption of light corresponds to the transition of an electron from a lower energy level (HOMO) to a higher one (LUMO). libretexts.org The length of the box (L) is typically estimated as the length of the polymethine chain between the nitrogen atoms, sometimes with corrections for the terminal groups. utdallas.edugustavus.edu The wavelength of maximum absorption can then be predicted based on the number of π-electrons (N) and the length of the box (L). utdallas.edu
The Particle-in-a-Box (PIB) model is a specific application of the free electron theory. It has been shown to work particularly well for cyanine dyes due to the relatively small bond-length alternation along the polymethine chain. acs.orgresearchgate.net In the case of 1,1'-diethyl-2,2'-dicarbocyanine iodide, the conjugated system contains a specific number of π-electrons (N = p + 3, where p is the number of carbon atoms in the chain). gac.edugustavus.edu These electrons fill the available energy levels from the lowest upwards, in accordance with the Pauli Exclusion Principle, with two electrons per level. unl.edulibretexts.org The lowest energy transition, which corresponds to the main absorption band, is from the HOMO (n = N/2) to the LUMO (n = N/2 + 1). gac.edu The model predicts that as the length of the conjugated chain (the "box") increases in a series of similar dyes, the energy difference between the HOMO and LUMO decreases, leading to a shift in the absorption maximum to longer wavelengths (a bathochromic shift). lakeheadu.ca While this model is a simplification, it provides surprisingly good agreement with experimental absorption data for cyanine dyes. researchgate.netgac.edu
| Parameter | Description | Relevance to DDI |
| λmax (nm) | Wavelength of Maximum Absorption. The wavelength at which the dye absorbs the most light. | For 1,1'-diethyl-2,2'-dicarbocyanine iodide in ethanol (B145695), the experimental λmax is approximately 711 nm. photochemcad.com |
| ε (M⁻¹cm⁻¹) | Molar Absorptivity (Extinction Coefficient). A measure of how strongly the dye absorbs light at a given wavelength. | For DDI in ethanol, the molar absorptivity at 711 nm is 326,000 M⁻¹cm⁻¹. photochemcad.com For the 4,4' isomer, it is 213,000 at 818 nm. photochemcad.com |
| p | Number of carbon atoms in the polymethine chain. | For DDI (a dicarbocyanine), p = 5. gustavus.edu |
| N | Number of π-electrons in the conjugated system. | Calculated as N = p + 3, so for DDI, N = 8. gac.edugustavus.edu |
| HOMO level (n) | Quantum number of the Highest Occupied Molecular Orbital. | For DDI, with N=8 electrons, the HOMO is n = 4. gac.edulibretexts.org |
| LUMO level (n) | Quantum number of the Lowest Unoccupied Molecular Orbital. | For DDI, the LUMO is n = 5. gac.edulibretexts.org |
Excited State Dynamics and Deactivation Pathways
Analysis of Fluorescence Emission and Quantum Yield
One of the primary deactivation pathways for the excited singlet state (S₁) is fluorescence, the emission of a photon as the molecule relaxes back to the ground state (S₀). The fluorescence quantum yield (Φf) represents the efficiency of this process, defined as the ratio of photons emitted to photons absorbed.
For 1,1'-Diethyl-2,2'-dicarbocyanine iodide (DDI), the fluorescence quantum yield is notably low. In ethanol, the quantum yield has been measured to be approximately 0.0028. photochemcad.com This indicates that fluorescence is not the dominant deactivation pathway and that non-radiative processes play a significant role. The low quantum yield is a common characteristic of dicarbocyanine dyes in solution at room temperature, largely due to efficient photoisomerization. osti.gov
Investigations into Non-Radiative Relaxation Processes
Non-radiative relaxation refers to processes where the excitation energy is dissipated as heat rather than light. For DDI, the primary non-radiative pathway is photoisomerization, which involves a twisting motion around one of the double bonds in the polymethine chain. osti.govnih.gov This process is thermally activated, meaning its rate is dependent on temperature. osti.gov Studies on similar thiacarbocyanine dyes show that preferential solvation in binary solvent mixtures can significantly influence non-radiative processes like isomerization and aggregation. nih.gov In environments that restrict this twisting motion, such as in rigid polymer films or liposomes, competing deactivation processes like fluorescence and intersystem crossing to the triplet state can become more efficient. nih.gov
Studies of Photoisomerization Kinetics and Mechanisms
Photoisomerization is a key deactivation channel for the excited state of DDI. osti.govresearchgate.net Upon excitation, the initially all-trans isomer can twist around a C-C bond in the methine chain to form a less stable cis-isomer, or photoisomer. osti.gov This process provides an efficient pathway for the molecule to return to the ground state non-radiatively.
Environmental and Solvatochromic Effects on Photophysics
The photophysical properties of diethyldicarbocyanine iodide (DDI) are highly sensitive to its environment. Factors such as solvent polarity, viscosity, and the presence of electrolytes can significantly alter its spectral behavior and excited-state dynamics. This sensitivity, known as solvatochromism, makes DDI a valuable probe for studying molecular environments. wikipedia.orgnih.gov
The polarity of the solvent plays a crucial role in the spectral characteristics of DDI. Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the absorption and emission spectra. rsc.orgnih.gov This phenomenon is attributed to the differential solvation of the ground and excited states of the dye molecule. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for electronic transitions. wikipedia.org
The excited-state lifetime of cyanine dyes like DDI is also strongly influenced by the solvent. rsc.org In solvents of varying polarities, the deactivation pathways of the initially excited singlet state (S1) can be significantly altered. rsc.org For some related molecules, the S1 state lifetime has been observed to decrease dramatically with decreasing solvent polarity. rsc.org
Viscosity also exerts a significant influence on the photophysics of DDI. In viscous environments, the fluorescence intensity of similar "molecular rotor" type dyes is often enhanced. nih.govmdpi.com This is because increased viscosity hinders non-radiative decay pathways, such as intramolecular rotations and vibrations, thereby favoring radiative decay through fluorescence. mdpi.com For some twisted intramolecular charge transfer (TICT) compounds, while solvent polarity causes a bathochromic shift, peak intensity is more strongly influenced by solvent viscosity. nih.gov
Table 1: Effect of Solvent Properties on Photophysical Parameters of DDI (Illustrative)
| Solvent Property | Effect on Absorption/Emission Maximum | Effect on Fluorescence Quantum Yield |
| Increasing Polarity | Bathochromic (Red) Shift rsc.orgnih.gov | Generally decreases |
| Increasing Viscosity | Minimal Shift nih.gov | Generally increases nih.govmdpi.com |
The aggregation of DDI molecules in solution, influenced by factors like concentration and ionic strength, leads to significant changes in its spectral properties. researchgate.net These aggregates are broadly classified as J-aggregates and H-aggregates, distinguished by the orientation of the dye molecules and the resulting spectral shifts. pradeepresearch.org
J-aggregates , named after E.E. Jelley, are characterized by a sharp, intense absorption band that is red-shifted (bathochromic shift) compared to the monomer absorption band. pradeepresearch.org This is a result of a head-to-tail arrangement of the dye molecules. pradeepresearch.org J-aggregates are known for their high fluorescence quantum yield with a small Stokes shift. pradeepresearch.org The formation of J-aggregates is dependent on dye concentration, solvent polarity, pH, and ionic strength. researchgate.net
H-aggregates , on the other hand, exhibit a blue-shifted (hypsochromic) absorption band relative to the monomer. pradeepresearch.org This arises from a parallel, face-to-face stacking of the dye molecules. pradeepresearch.orgresearchgate.net H-aggregates typically have a large Stokes shift and low fluorescence yield. pradeepresearch.org
Increasing the ionic strength of a DDI solution, for instance by adding salts like NaCl to an ethanol/water mixture, can induce aggregation. researchgate.net In one study, this led to the appearance of a new absorption band at 849 nm, suggesting the formation of a DDI aggregate. researchgate.net However, the lack of emission upon excitation at this wavelength indicated that it was not a typical J-aggregate. researchgate.net The formation of both H- and J-aggregates of a similar cyanine dye, 3,3'-diethylthiadicarbocyanine (B1197498) iodide (DTDC), has been observed in the presence of polymers like hyaluronic acid. rsc.org
Table 2: Spectral Characteristics of DDI Monomers and Aggregates
| Species | Absorption Band Shift (Relative to Monomer) | Fluorescence Yield | Molecular Arrangement |
| Monomer | N/A | Moderate | Isolated molecules |
| J-aggregate | Bathochromic (Red-shifted) pradeepresearch.org | High pradeepresearch.org | Head-to-tail pradeepresearch.org |
| H-aggregate | Hypsochromic (Blue-shifted) pradeepresearch.org | Low pradeepresearch.org | Face-to-face pradeepresearch.orgresearchgate.net |
Advanced Spectroscopic Techniques in Research Applications
The complex photophysical behavior of DDI has been elucidated through various advanced spectroscopic techniques, providing deep insights into its excited-state dynamics and interactions.
Time-resolved spectroscopy is a powerful tool for studying the transient species and fast processes that occur after a molecule absorbs light. hamamatsu.comfrontiersin.org Techniques like picosecond flash photolysis are used to monitor the formation and decay of excited states and other transient intermediates on extremely short timescales. hamamatsu.com These methods allow for the direct measurement of fluorescence lifetimes and the characterization of non-radiative decay pathways. montana.edunih.gov
For cyanine dyes, picosecond and nanosecond transient absorption spectroscopy can reveal the formation of long-lived triplet excited states and photoisomers. frontiersin.orgresearchgate.net The lifetime of these states and the pathways of their decay are often dependent on the surrounding environment. rsc.org For instance, studies on related molecules have shown that the excited-state population can be trapped in a metastable triplet state before returning to the ground state. rsc.org Time-resolved absorption spectroscopy allows researchers to track these processes, providing a detailed picture of the photophysical cascade. aps.org
Fluorescence Excitation-Emission Matrix (EEM) spectroscopy is a three-dimensional technique that provides a comprehensive "fingerprint" of a fluorescent sample. horiba.com An EEM is a contour plot of fluorescence intensity as a function of both excitation and emission wavelengths. horiba.compjoes.com This method is particularly useful for analyzing complex mixtures containing multiple fluorescent species, as it can help to distinguish between different components, such as monomers, aggregates, and photoisomers of DDI. nih.govusgs.gov
By applying statistical methods like Parallel Factor Analysis (PARAFAC) to EEM data, researchers can deconstruct the complex spectral data into the individual spectra and relative concentrations of the underlying fluorescent components. pjoes.com This has been successfully used to characterize dissolved organic matter in water and could be applied to study the aggregation behavior of DDI under various environmental conditions. pjoes.comusgs.gov The technique's ability to provide a total intensity profile over a wide range of wavelengths makes it more informative than traditional single-scan fluorescence techniques. pjoes.com
Photoacoustic spectroscopy (PAS) is a technique that detects the non-radiative decay of an excited state by measuring the sound waves generated from the heat released during this process. shimadzu.eu When a sample absorbs modulated light, it heats and cools periodically, creating pressure fluctuations (sound) in the surrounding medium, which are detected by a sensitive microphone. shimadzu.eu
PAS has been used to study the photophysics of 3,3'-diethyldicarbocyanine iodide (DODCI), a closely related cyanine dye. researchgate.netnih.govresearchgate.net These studies have shown that photoinduced isomerization can cause reversible, intensity-dependent changes in the photoacoustic spectra. nih.gov This allows researchers to gather information about the isomerization process, which is a key non-radiative decay pathway for many cyanine dyes. researchgate.netresearchgate.net An "iso-optoacoustic point," analogous to an isosbestic point in absorption spectroscopy, can be defined, providing a reference point for studying these photochemical reactions. nih.govresearchgate.net PAS is particularly valuable because it directly measures the energy that is not emitted as light, providing a complementary perspective to fluorescence spectroscopy. shimadzu.eu
Applications of Diethyldicarbocyanine Iodide in Research Methodologies
Utilization in In Vitro and Pre-Clinical Biological Studies
In the realm of biological research, diethyldicarbocyanine iodide and related cyanine (B1664457) dyes serve as powerful probes for elucidating complex cellular and molecular processes. Their applications range from staining and visualizing specific biomolecules to studying the intricate dynamics of their interactions.
Fluorescent labeling is a cornerstone technique that allows researchers to attach a fluorescent molecule, or fluorophore, to a specific target biomolecule, such as a protein or a strand of DNA. This enables the visualization and tracking of the target within a complex biological sample.
This compound derivatives are particularly well-suited for labeling nucleic acids. They typically bind non-covalently to DNA and RNA, often by intercalating between the base pairs or binding to the grooves of the DNA helix. This binding event often leads to a significant enhancement of the dye's fluorescence, making the labeled nucleic acid easily detectable. For instance, the related compound 3,3'-diethylthiatricarbocyanine (B1240359) iodide has been used to study binding interactions with polynucleotides of different sequences and helical structures.
While direct covalent labeling of proteins with this compound itself is less common, the broader family of cyanine dyes includes variants that are chemically modified with reactive groups. These groups, such as succinimidyl esters, can form stable covalent bonds with primary amines found in the amino acid residues of proteins, enabling their fluorescent labeling for various applications.
Table 1: Research Findings on Biomolecule Labeling with Cyanine Dyes
| Cyanine Dye Derivative | Biomolecule Target | Binding Mechanism | Key Research Finding | Citation |
|---|---|---|---|---|
| 3,3'-diethylthiatricarbocyanine iodide | DNA | Non-covalent binding | The dye can spectroscopically discriminate between right-handed B-DNA and left-handed Z-DNA helices. | nih.gov |
| Dimeric Cyanine Dyes (TOTO family) | Double-strand DNA (dsDNA) | Intercalation | Used in FRET analysis to determine the distance between two dye molecules intercalated in dsDNA, helping to map binding sites. | nih.gov |
| Lipophilic Carbocyanines (DiR iodide) | Cell Membranes | Incorporation into lipid bilayer | Weakly fluorescent in water but becomes highly fluorescent when incorporated into membranes, making it an effective lipophilic tracer. | abpbio.com |
Once biomolecules are labeled, techniques like fluorescence microscopy and flow cytometry can be used to visualize and quantify them.
Fluorescence Microscopy: In fluorescence microscopy, the fluorescently labeled sample is illuminated with light of a specific wavelength (excitation), causing the fluorophore to emit light at a longer wavelength (emission). This emitted light is captured to generate an image. Because this compound derivatives can stain nucleic acids, they are used to visualize the nucleus and chromosomes within cells, providing insights into cellular structure and organization. Lipophilic variants are also widely used to stain cell membranes for tracking and imaging purposes. abpbio.com
Flow Cytometry: This technique analyzes the physical and chemical characteristics of particles (such as cells) as they pass one by one through a laser beam. Cells stained with a fluorescent dye like Propidium Iodide, which is structurally related to the cyanine family, will fluoresce as they pass through the laser. microscopist.co.uk The intensity of this fluorescence can be measured, providing quantitative data. For example, since the amount of DNA in a cell doubles before division, staining cells with a DNA-binding dye allows researchers to determine the cell's stage in the cell cycle (G0/G1, S, or G2/M phases) based on its fluorescence intensity. Dyes that are impermeant to live cells but can penetrate the compromised membranes of dead cells are also used to assess cell viability in a population. thermofisher.com
Understanding how biomolecules interact is fundamental to biology. Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying these interactions. nih.govresearchgate.net FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited "donor" fluorophore to a nearby "acceptor" fluorophore. nih.govnih.gov This energy transfer only occurs when the donor and acceptor are very close to each other (typically within 1-10 nanometers).
Cyanine dyes, including this compound, are often used as FRET pairs (e.g., Cyanine-3 and Cyanine-5) due to their well-defined and overlapping spectral properties. mdpi.com In a typical DNA-protein binding assay, the DNA could be labeled with a donor dye and the protein with an acceptor dye.
When the protein is not bound to the DNA, the dyes are far apart. Exciting the donor results in donor fluorescence.
When the protein binds to the DNA, the donor and acceptor are brought into close proximity. Exciting the donor now results in energy transfer to the acceptor, causing the acceptor to fluoresce.
By measuring the ratio of acceptor to donor fluorescence, researchers can quantify the binding affinity and kinetics of the interaction. nih.govmdpi.com This method provides detailed mechanistic insights into the assembly and function of nucleoprotein complexes. researchgate.net
Development of Advanced Chemical and Biosensing Platforms
Beyond their use as simple labels, cyanine dyes are integral components in the design of sophisticated sensors that can detect the presence of specific chemical or biological molecules (analytes).
A chemosensor is a molecule that signals the presence of a specific analyte through a measurable change, such as a change in color or fluorescence. A typical sensor consists of two main parts: a recognition unit (or receptor) that selectively binds to the target analyte, and a signaling unit (the fluorophore) that reports this binding event.
Cyanine dyes are excellent candidates for the signaling component due to several key properties:
High Molar Absorptivity: They absorb light very efficiently.
Tunable Optical Properties: Their absorption and emission wavelengths can be precisely controlled by modifying their chemical structure.
Environmental Sensitivity: Their fluorescence is often sensitive to changes in their local environment, such as polarity or the presence of a binding partner.
The design of a cyanine-based sensor often involves linking the cyanine dye to a receptor that has a specific affinity for the target analyte. The binding of the analyte to the receptor induces a change in the electronic properties of the cyanine dye, leading to a change in its fluorescence or absorption spectrum. This strategy allows for the creation of sensors that can selectively detect various analytes, including metal ions. mdpi.com
The principles of sensor design have been applied to create platforms for detecting a variety of important analytes.
Metal Ion Detection: Sensors have been developed where a receptor that binds specific metal ions (e.g., Cu²⁺, Hg²⁺, Ag⁺) is conjugated to a cyanine dye. mdpi.com Upon binding the metal ion, the sensor might exhibit a "turn-off" response (fluorescence quenching) or a "turn-on" response (fluorescence enhancement), or a shift in its emission wavelength, allowing for quantitative detection.
Anion Detection: The iodide counterion itself is an analyte of significant biological and environmental interest. nih.gov Research has led to the development of fluorescent probes specifically designed to detect iodide ions in solution. For example, some sensors work by having their fluorescence quenched upon interaction with iodide. nih.govmdpi.com
Biological Molecule Detection: Paper-based analytical devices (PADs) represent an affordable and versatile platform for analyte detection. rsc.orgnih.gov These devices can incorporate enzymatic reactions where, for instance, an enzyme produces hydrogen peroxide, which then oxidizes iodide to iodine, resulting in a brown color change that indicates the presence of the initial analyte. nih.gov
Table 2: Examples of Cyanine-Based Sensing Platforms
| Sensor Type | Target Analyte | Principle of Detection | Observed Signal | Citation |
|---|---|---|---|---|
| Fluorescent Chemosensor | Iodide (I⁻) | Analyte binding triggers a change in the fluorophore's electronic structure. | Gradual decrease in fluorescence intensity upon addition of iodide. | nih.gov |
| MOF-based Sensor | Iodide (I⁻) | Ag⁺-decorated Metal-Organic Framework (MOF) where iodide binding to Ag⁺ quenches fluorescence. | Fluorescence intensity decreases with the deposition of AgI. | mdpi.com |
| Thiophene-Based Chemosensor | Copper (Cu²⁺) and Cobalt (Co²⁺) | Analyte binding to the Schiff base receptor causes a shift in the absorption spectrum. | Color change from transparent to light yellow. | mdpi.com |
| Paper-Based Sensor | Various (e.g., glucose, proteins) | Enzymatic reaction produces H₂O₂, which oxidizes iodide to iodine. | Formation of a brown color. | nih.gov |
Integration into Photonic and Optical Materials Research
This compound and its closely related analogues are integral to the advancement of photonic and optical materials. Their unique photophysical properties, particularly their strong absorption in the near-infrared (NIR) spectrum, make them valuable components in the development of novel devices and materials designed to manipulate light.
The primary role of this compound in optical materials is that of a photoactive dye. Its ability to absorb light and convert it into other forms of energy is fundamental to its application. A significant area of research is in the fabrication of organic photodiodes (OPDs), where these dyes can form the basis of the light-harvesting layer.
In one notable study, a variant, 1′-1′-diethyl-4,4′-dicarbocyanine iodide (DDCI-4), was successfully utilized as a photoactive material in the development of an organic photodiode. mdpi.comresearchgate.net The device was constructed using a ternary blended ratio of P3HT:DDCI-4:OXCBA, which served to enhance light absorption and improve device stability. mdpi.comresearchgate.net Research indicated that the concentration of the dicarbocyanine dye was a critical factor; an appropriate concentration led to improved light broadening, particularly in the near-infrared (NIR) regions. mdpi.comresearchgate.net However, an excessive concentration could cause dislocation defects, leading to a decrease in charge carriers. mdpi.comresearchgate.net This demonstrates the dye's function as a tunable component for optimizing the performance of optical-to-electrical conversion devices.
The performance of such organic photodiodes is highly dependent on the specific blend and concentration of the dye, as detailed in the following research findings.
| Device Component Ratio (P3HT:DDCI-4:OXCBA) | Key Finding | Impact on Performance |
| Low DDCI-4 Concentration | Sub-optimal light absorption | Reduced device efficiency in the NIR spectrum |
| Appropriate DDCI-4 Concentration | Improved light broadening | Enhanced light absorption, especially in the NIR region mdpi.comresearchgate.net |
| High DDCI-4 Concentration | Induces dislocation defects | Decrease in charge carriers and overall device performance mdpi.comresearchgate.net |
To further enhance the optical properties of diethyldicarbocyanine dyes, researchers are creating hybrid systems by integrating them with nanomaterials. These systems leverage the unique physical phenomena that occur at the nano-interface, such as surface-enhanced resonance Raman spectroscopy (SERRS), to create materials with superior performance.
A prime example involves a closely related compound, 3,3′-Diethylthiacarbocyanine iodide (DTCI), which has been incorporated into a hybrid system with gold nanorods. sigmaaldrich.com In this configuration, the DTCI dye is assembled as a layer onto the surface of the gold nanorods. sigmaaldrich.com This proximity to the plasmonic surface of the nanoparticles dramatically enhances the Raman scattering signal of the dye. The resulting polymer-wrapped, SERRS-active clusters are a powerful tool for spectroscopic analysis. This approach demonstrates how combining cyanine dyes with nanomaterials can amplify their intrinsic optical signals for advanced sensing and detection applications.
Contributions to Fundamental Spectroscopic Instrumentation and Calibration
While not typically used as a primary wavelength or intensity calibration standard, this compound and its analogues contribute significantly to the development and application of advanced spectroscopic instrumentation. Their distinct spectral properties are exploited to enable or enhance specific measurement techniques.
One such contribution is the use of 3,3′-Diethylthiadicarbocyanine iodide (DTDCI) as a fluorescent contrast agent in three-dimensional fluorescence lifetime tomography. sigmaaldrich.com This advanced imaging technique relies on fluorescent markers to map biological structures and processes. The strong fluorescence and specific lifetime characteristics of DTDCI make it an effective probe for such applications, thereby contributing directly to the capabilities of the instrumentation.
Furthermore, the compound is central to fundamental studies utilizing specialized spectroscopic methods. For instance, 3,3'-diethylthiadicarbocyanine (B1197498) iodide has been the subject of detailed studies involving absorption, emission, and optoacoustic spectroscopy. sigmaaldrich.com These investigations into its photophysical processes help refine and validate the methodologies of techniques like photoacoustic spectroscopy, where the conversion of light to sound is measured. By serving as a model compound for these complex analyses, it aids in the advancement and understanding of the instrumentation itself.
Theoretical and Computational Investigations of Diethyldicarbocyanine Iodide
Quantum Chemical Calculations for Electronic Structure and Properties (e.g., DFT, TD-DFT)
Quantum chemical calculations are fundamental to predicting the electronic properties of molecules from first principles. For complex dye molecules, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly valuable methods. uc.pt DFT is employed to determine the ground-state electronic structure, optimized geometry, and molecular orbitals of the dye. nih.gov TD-DFT is then used to calculate excited-state properties, which is essential for understanding the molecule's interaction with light, including its absorption and emission spectra. uc.pt
Research on dicarbocyanine derivatives utilizes DFT and TD-DFT to evaluate their potential as photosensitizers. digitellinc.com These calculations provide access to key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical factor that influences the molecule's electronic absorption and chemical reactivity. digitellinc.com Furthermore, TD-DFT calculations can predict the maximum absorption wavelength (λmax), which for dicarbocyanine dyes typically falls in the near-infrared region of the electromagnetic spectrum. digitellinc.comchemicalbook.com This information is vital for applications where specific light absorption characteristics are required. digitellinc.com
Table 1: Representative Electronic Properties of Dicarbocyanine Dyes from Quantum Chemical Calculations
| Calculated Property | Description | Typical Method |
|---|---|---|
| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms. | DFT |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to λmax. | DFT |
| Absorption Spectrum (λmax) | The wavelength at which the molecule absorbs light most strongly. | TD-DFT |
Molecular Dynamics Simulations of Solvation and Interaction Behaviors
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior at the atomic level. mdpi.com This technique is especially useful for investigating how a solute molecule, such as Diethyldicarbocyanine Iodide, interacts with its solvent environment—a phenomenon known as solvation.
The process of solvation involves the rearrangement of solvent molecules around a solute following electronic excitation. rsc.org MD simulations can model this "solvation dynamics" process, revealing the structure of the solvation shells and the timescale of their relaxation. rsc.org Ab initio molecular dynamics, which uses DFT to calculate the forces between atoms, can be applied to study the solvation shells of ions in detail, characterizing the ion-water structure, interaction strength, and the dynamics of water exchange between hydration shells. rsc.org Such simulations can elucidate the subtle interplay between the dye cation, the iodide counterion, and the surrounding solvent molecules, which can significantly influence the dye's photophysical properties. Computational studies have also been used to investigate the specific interactions between dye components and iodide, which is crucial for understanding charge transfer and recombination processes. researchgate.net
Table 2: Insights from Molecular Dynamics Simulations
| Area of Investigation | Information Obtained |
|---|---|
| Solvation Structure | Arrangement and orientation of solvent molecules in the first and second solvation shells. rsc.org |
| Solvation Dynamics | Time-resolved relaxation of the solvent shell around the excited dye molecule. rsc.org |
| Ion Pairing | The proximity and interaction dynamics between the dicarbocyanine cation and the iodide anion. |
| Transport Properties | Calculation of diffusion coefficients for the dye and counterion within the solvent. mdpi.com |
Computational Approaches to Structure-Property Relationship Predictions
A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. By systematically modifying the structure of a molecule in silico and calculating the resulting properties, researchers can predict how chemical changes will affect molecular behavior. This is particularly relevant for cyanine (B1664457) dyes, where small structural changes can lead to significant shifts in their absorption spectra.
For instance, the absorption wavelength (λmax) of cyanine dyes is strongly dependent on the length of the polymethine chain connecting the two nitrogen-containing heterocyclic rings. Computational models based on quantum mechanics can accurately predict this dependence. gustavus.edu By performing DFT and TD-DFT calculations on a series of structurally related dicarbocyanine dyes, it is possible to build a predictive model that correlates specific structural features (e.g., chain length, type of substituent) with photophysical properties like absorption maxima and electron transfer efficiency. digitellinc.com These predictive capabilities are invaluable for the rational design of new dyes, allowing scientists to screen potential candidates computationally before undertaking costly and time-consuming laboratory synthesis. digitellinc.com This approach accelerates the discovery of novel photosensitizers and other functional dyes for a wide range of technological applications.
Table 3: Example of a Computationally Predicted Structure-Property Relationship
| Structural Modification | Predicted Effect on Property | Rationale |
|---|---|---|
| Lengthening the polymethine chain | Red-shift in λmax (longer wavelength) | Decreases the HOMO-LUMO gap by extending the π-conjugated system. gustavus.edu |
| Adding electron-donating groups | Potential red-shift in λmax | Raises the HOMO energy level. |
| Adding electron-withdrawing groups | Potential blue-shift in λmax | Lowers the LUMO energy level. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Future Directions and Emerging Research Frontiers for Diethyldicarbocyanine Iodide
Exploration of Novel DIETHYLDICARBOCYANINE IODIDE Derivatives with Tunable Properties
A primary focus of current research is the rational design and synthesis of new this compound derivatives with precisely controlled (tunable) properties. By systematically modifying the core structure of the cyanine (B1664457) dye, scientists can alter its photophysical and chemical characteristics to suit specific applications.
Key strategies for tuning the properties of dicarbocyanine dyes include:
Modification of the Polymethine Chain: The length of the conjugated polymethine chain that links the two heterocyclic nuclei is a critical determinant of the dye's absorption and emission wavelengths. Extending the chain generally shifts the spectra to longer wavelengths (a red shift). For instance, adding a covalent bond to the chain can increase the absorption wavelength by approximately 100 nm. nih.gov Researchers are exploring the introduction of various functional groups onto this chain to further modulate the dye's electronic environment and, consequently, its optical properties.
Alteration of the Heterocyclic Nuclei: The nature of the nitrogen-containing heterocyclic groups at the ends of the polymethine chain also plays a significant role. Replacing the standard quinoline (B57606) or benzothiazole (B30560) rings with other aromatic systems can influence the dye's solubility, stability, and interaction with its environment.
Introduction of Functional Groups: Attaching specific functional groups to the dye molecule is a powerful method for creating derivatives with novel capabilities. For example, adding an azide-containing linker enables the dye to be easily attached to biomolecules via "click chemistry" for applications in biological imaging. rsc.org Similarly, modifying the central meso position of the polymethine chain is a common strategy for attaching moieties that can recognize specific biomolecules, turning the dye into a targeted fluorescent probe. rsc.org
These structural modifications have led to the development of asymmetric cyanine dyes with improved characteristics, such as larger Stokes shifts (the difference between the maximum absorption and emission wavelengths), which reduces self-absorption and enhances image quality in fluorescence microscopy. rsc.org
Below is a data table summarizing the effects of structural modifications on the properties of cyanine dyes.
| Structural Modification | Effect on Properties | Research Finding |
| Lengthening Polymethine Chain | Shifts absorption/emission to longer wavelengths (Red Shift) | Each additional covalent bond in the chain increases the absorption wavelength by about 100 nm. nih.gov |
| Creating Asymmetric Structures | Increases Stokes shift, can improve photostability | A novel asymmetric cyanine dye demonstrated a 25 nm increase in its Stokes shift, improving image quality. rsc.org |
| Adding Functional Groups (e.g., Azide) | Enables covalent labeling of target molecules (e.g., antibodies) | An azide-containing linker allows for efficient conjugation to biomolecules via click chemistry. rsc.org |
| Modifying the meso-position | Allows for attachment of recognition elements for biosensing | Modification of the meso position is a key strategy for creating fluorescent probes for specific biomolecules. rsc.org |
Advanced Applications in Interdisciplinary Scientific Fields
While this compound and related compounds have long been used in applications like photographic sensitization and biological labeling, new frontiers are emerging in a variety of interdisciplinary fields. wikipedia.org The unique photophysical properties of these dyes make them ideal candidates for cutting-edge technologies.
Emerging application areas include:
Photocatalysis: Cyanine dyes are being investigated as potent photocatalysts, particularly for reactions driven by near-infrared (NIR) light. rsc.org Their ability to absorb lower-energy light and promote electron transfer processes opens up possibilities for new synthetic methodologies in organic chemistry and for driving chemical reactions in biological tissues where NIR light has deeper penetration. rsc.org
Bioimaging and Biosensing: Beyond simple staining, advanced cyanine derivatives are being developed as sophisticated biosensors. rsc.org These probes can be designed to detect specific ions, reactive oxygen species (ROS), or biomolecules like enzymes and nucleic acids, often with a "light-up" fluorescence response upon binding to their target. wikipedia.org Their applications span from flow cytometry and microplate assays to advanced in vivo imaging. wikipedia.org
Photodynamic Therapy (PDT): The ability of excited cyanine dyes to generate reactive oxygen species is being harnessed for therapeutic purposes. In PDT, a cyanine dye is delivered to target tissue (e.g., a tumor), and upon irradiation with light of a specific wavelength, it produces cytotoxic species that destroy the diseased cells. rsc.org
Solar Cells: Cyanines are effective photosensitizers in Dye-Sensitized Solar Cells (DSSCs). rsc.org Their strong light absorption and capacity for efficient electron transfer upon excitation are properties that can be exploited for converting solar energy into electricity. rsc.org
The table below highlights some of these advanced applications.
| Application Area | Principle of Operation | Example |
| Near-Infrared Photocatalysis | The excited state of the cyanine dye initiates a chemical reaction via electron or energy transfer. rsc.org | Driving photopolymerization and other organic synthesis reactions using NIR light. rsc.org |
| Biosensing | A cyanine derivative is functionalized to bind a specific target, resulting in a change in fluorescence. rsc.org | Probes designed to detect pH, ROS, thiols, and specific proteins or DNA sequences. rsc.orgrsc.org |
| Photodynamic Therapy (PDT) | Light-activated dye generates cytotoxic reactive oxygen species to destroy target cells. rsc.org | Merocyanine and pentamethine cyanine dyes are being developed as therapeutic agents. rsc.org |
| Dye-Sensitized Solar Cells (DSSCs) | The dye absorbs sunlight and injects an electron into a semiconductor material to generate current. rsc.org | Use of cyanines as the primary light-harvesting component in solar cells. rsc.org |
Development of Sustainable Synthesis and Application Strategies for Cyanine Dyes
In line with the broader push for "green chemistry," researchers are developing more environmentally friendly and efficient methods for synthesizing and using cyanine dyes. These strategies aim to reduce waste, minimize the use of hazardous solvents, and simplify purification processes.
Key developments in sustainable synthesis include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and increase yields for the synthesis of cyanine dyes, leading to more energy-efficient processes.
One-Pot Reactions: Novel synthetic strategies are being devised that allow for the construction of complex cyanine dyes in a single reaction vessel. A recent example involves the one-pot preparation of a Stenhouse salt intermediate, which then reacts to form the final cyanine dye, streamlining the synthesis. rsc.org
Water-Soluble Supports: To circumvent the use of organic solvents and tedious purification steps like chromatography, researchers have explored using water-soluble supports such as poly(ethylene glycol) (PEG). researchgate.net The dye is synthesized on the soluble polymer support and then cleaved off in a final step, allowing for easy separation and resulting in a high-purity, water-soluble product. researchgate.net This approach is particularly valuable for creating dyes intended for biological applications. researchgate.net
These modern synthetic approaches not only reduce the environmental impact of cyanine dye production but also facilitate the creation of novel structures that were previously difficult to access. researchgate.net
Q & A
Q. How can interdisciplinary approaches (e.g., combining photovoltaics and computational chemistry) enhance this compound research?
- Methodological Answer : Integrate device physics (e.g., J-V curve analysis) with molecular dynamics simulations to study charge extraction mechanisms. Validate interfacial energetics using XPS/UPS and DFT. Collaborate with synthetic chemists to tailor side chains for improved solubility and film formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
